Benzofuran-3-yl-(indol-3-yl)maleimides

描述

Contextualization within Indolylmaleimide Chemical Space

The chemical architecture of benzofuran-3-yl-(indol-3-yl)maleimides is not an isolated invention but rather a thoughtful modification of pre-existing, well-studied chemical families.

This compound are direct analogues of bisindolylmaleimides (BIMs), a prominent class of protein kinase inhibitors. mdpi.com In this structural variation, one of the indole (B1671886) rings of the BIM scaffold is replaced by a benzofuran (B130515) ring. mdpi.com This substitution is a key design element intended to modulate the biological activity and selectivity of the resulting compounds. mdpi.com BIMs themselves are inspired by natural products, such as the microbial alkaloid arcyriarubin. mdpi.com

The conceptual lineage of these compounds can be traced back to the potent but non-selective protein kinase inhibitor, staurosporine (B1682477). nih.gov Staurosporine, a natural product, features an indolocarbazole core, which can be conceptually "split" to give the more flexible bisindolylmaleimide scaffold. mdpi.com The development of this compound represents a further refinement of this theme, driven by the quest for more selective and potent kinase inhibitors. nih.gov The initial design of these compounds was directly influenced by screening studies of staurosporine and its analogues. nih.gov

Significance of the Benzofuran-3-yl-(indol-3-yl)maleimide Core in Medicinal Chemistry Research

The core structure of benzofuran-3-yl-(indol-3-yl)maleimide has proven to be a valuable scaffold in medicinal chemistry, particularly in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β). nih.govelsevier.com GSK-3β is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including cancer and neurological disorders. nih.govdntb.gov.ua

Researchers have demonstrated that compounds based on this scaffold can exhibit picomolar inhibitory activity against GSK-3β and show enhanced selectivity over other kinases like Cyclin-dependent Kinase 2 (CDK-2). nih.govelsevier.com This selectivity is a crucial aspect of modern drug design, as it can lead to more targeted therapies with fewer side effects. The significance of this scaffold is further underscored by its demonstrated ability to induce apoptosis and suppress the proliferation of cancer cells, particularly in pancreatic cancer cell lines. nih.govelsevier.com Moreover, the core has been adapted for the development of potential imaging probes for detecting GSK-3β in the brain, highlighting its versatility. researchgate.netnih.gov

A pivotal milestone in the development of this class of compounds was the 2009 publication by Gaisina and colleagues, which detailed the design, synthesis, and biological evaluation of a series of this compound as potent GSK-3β inhibitors. nih.govnih.gov This work established the therapeutic potential of the scaffold, particularly in the context of pancreatic cancer. nih.gov The synthesis was achieved through a Perkin-type condensation of substituted benzofuran-3-yl acetamides with indol-3-yl oxoacetate esters. mdpi.comresearchgate.net

Subsequent research has built upon this foundation. For instance, in 2016, the scaffold was utilized to develop radioiodinated derivatives for potential use as SPECT imaging probes to monitor GSK-3β levels in the brain. researchgate.netnih.gov This represents a significant step towards the potential use of these compounds as diagnostic tools in addition to their therapeutic applications.

Detailed Research Findings

The research into this compound has yielded specific compounds with notable biological activity. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Several compounds from the initial 2009 study demonstrated significant potency against GSK-3β. For example, specific compounds showed inhibitory activity in the picomolar to low nanomolar range. nih.gov The table below summarizes the GSK-3β inhibitory activity for a selection of these compounds.

| Compound | GSK-3β IC50 (nM) |

| 5 | Data not available in provided snippets |

| 6 | Data not available in provided snippets |

| 11 | Data not available in provided snippets |

| 20 | Data not available in provided snippets |

| 26 | Data not available in provided snippets |

| 33 | 0.23 ± 0.04 |

| 34 | 0.73 ± 0.10 |

These compounds were also evaluated for their antiproliferative effects against various pancreatic cancer cell lines. nih.gov Compounds 5, 6, 11, 20, and 26 were identified as having antiproliferative activity at low micromolar to nanomolar concentrations. nih.govelsevier.com Treatment of pancreatic cancer cells with compounds 5 and 26 led to a decrease in the expression of X-linked Inhibitor of Apoptosis (XIAP), resulting in significant apoptosis. nih.gov

Further development led to radioiodinated versions for imaging studies. nih.gov Two such compounds, [125I]5 and [125I]6 , were synthesized and showed high affinity for GSK-3β. researchgate.netnih.gov Biodistribution studies in mice indicated that these compounds could cross the blood-brain barrier, a critical property for imaging agents targeting the central nervous system. researchgate.netnih.gov

Structure

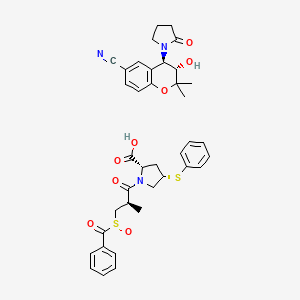

2D Structure

属性

分子式 |

C38H41N3O8S2 |

|---|---|

分子量 |

731.9 g/mol |

IUPAC 名称 |

(2S,4S)-1-[(2R)-3-benzoylsulfinyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid;(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |

InChI |

InChI=1S/C22H23NO5S2.C16H18N2O3/c1-15(14-30(28)22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h2-11,15,18-19H,12-14H2,1H3,(H,25,26);5-6,8,14-15,20H,3-4,7H2,1-2H3/t15-,18-,19-,30?;14-,15+/m01/s1 |

InChI 键 |

CPIFLUAOCGEKJE-QTQBKYSQSA-N |

手性 SMILES |

C[C@@H](CS(=O)C(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3.CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

规范 SMILES |

CC(CS(=O)C(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3.CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Benzofuran 3 Yl Indol 3 Yl Maleimides

Established Chemical Synthesis Protocols

The synthesis of benzofuran-3-yl-(indol-3-yl)maleimides is primarily achieved through a direct and robust condensation reaction that joins two key precursor fragments: an appropriately substituted 3-indolylglyoxylic acid ester and a benzofuranyl-3-acetamide. nih.gov This convergent approach is highly effective for constructing the central maleimide (B117702) ring. nih.govnih.gov

Perkin-Type Condensation of Oxoacetate Esters and Acetamides

The core of the synthetic route is a Perkin-type condensation reaction. nih.gov This process involves the base-mediated condensation of an indolyl-3-glyoxylate ester with a benzofuranyl-3-acetamide. nih.gov A common base used for this transformation is potassium tert-butoxide (KOBut) in a solvent like tetrahydrofuran (B95107) (THF). nih.govunam.mx This reaction efficiently assembles the 3,4-disubstituted maleimide skeleton, yielding the target benzofuran-3-yl-(indol-3-yl)maleimide compounds. nih.govnih.gov The methodology is noted for its efficiency and tolerance of various functional groups on both the indole (B1671886) and benzofuran (B130515) rings. unam.mx

Precursor Synthesis: Indolyl-based Glyoxalates via N-Alkylation and Acylation

The synthesis of the required indolyl-based glyoxylate (B1226380) precursors is a multi-step process. nih.gov It typically begins with the N-alkylation of a substituted indole. nih.gov For instance, reacting the indole with sodium hydride (NaH) and an alkyl halide, such as methyl iodide (MeI), in a solvent like dimethylformamide (DMF) yields the N-alkylated indole. nih.gov Following N-alkylation, the resulting intermediate undergoes acylation at the C3 position. nih.gov This is achieved by treating the N-alkylated indole with ethyl oxalyl chloride, which introduces the glyoxylate ester moiety and furnishes the final precursor, an ethyl 2-(1-alkyl-1H-indol-3-yl)-2-oxoacetate. nih.govnih.gov

Precursor Synthesis: Benzofuranyl-3-acetamides from Benzofuranones

The corresponding benzofuranyl-3-acetamide precursors are prepared from appropriately substituted 3-benzofuranones. nih.gov A Horner-Emmons reaction is employed, reacting the 3-benzofuranone with (carbethoxymethylene)triphenylphosphorane. This step yields ethyl (1-benzofuran-3-yl)acetates. nih.gov The resulting ester is subsequently converted into the necessary acetamide, completing the synthesis of the second key precursor for the final condensation step. nih.gov

Facile Design and Preparation of N-Functionalized Indole Derivatives

The synthetic scheme allows for the facile design and preparation of derivatives with various functionalities on the indole nitrogen. nih.gov The N-alkylation step in the synthesis of the indolyl-based glyoxylate precursor is a strategic point for introducing diversity. nih.gov By using different alkylating agents in the initial step, a range of N-functionalized indole precursors can be generated. nih.govnih.gov This adaptability is crucial for exploring structure-activity relationships, as modifications at the 1N position of the indole ring can significantly influence the biological activity of the final maleimide compound. nih.gov For example, the introduction of hydrophilic side chains at this position has been shown to enhance inhibitory activity against certain enzymes. nih.gov

Strategies for Structural Diversification and Library Generation

The synthetic framework for this compound is well-suited for generating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov By systematically varying the substituents on both the indole and benzofuran rings, researchers can fine-tune the properties of the resulting compounds. nih.govunam.mx

Incorporation of Substituted Benzofuran Moieties

A key strategy for structural diversification involves the incorporation of various substituted benzofuran moieties. nih.gov This is achieved by starting the synthesis of the benzofuranyl-3-acetamide precursor with differently substituted 3-benzofuranones. nih.gov This approach allows for the introduction of a wide array of functional groups onto the benzofuran ring system of the final maleimide product. nih.gov The generation of a library of compounds with diverse benzofuran substitutions has been instrumental in optimizing lead compounds, leading to the identification of derivatives with enhanced potency and selectivity. nih.gov

The following table showcases a selection of synthesized this compound with varying substitutions on the benzofuran ring and their corresponding biological activity, illustrating the impact of structural diversification.

| Compound | Benzofuran Substitution (R) | Indole Substitution | IC₅₀ (nM) for GSK-3β |

| 1 | H | 1-Me | 1.1 ± 0.2 |

| 2 | 5-OMe | 1-Me | 1.9 ± 0.3 |

| 3 | 6-OMe | 1-Me | 0.82 ± 0.11 |

| 4 | 7-OMe | 1-Me | 2.5 ± 0.4 |

| 5 | 5-F | 1-Me | 1.4 ± 0.2 |

| 6 | 6-F | 1-Me | 1.2 ± 0.2 |

| 7 | 5-Cl | 1-Me | 1.5 ± 0.2 |

| 8 | 6-Cl | 1-Me | 0.94 ± 0.13 |

| 33 | 6-OH | 1-Me | 0.23 ± 0.04 |

| 34 | 6-CH₂OH | 1-CH₂OMe | 0.73 ± 0.10 |

Data sourced from Reference nih.gov. IC₅₀ values represent the concentration required for 50% inhibition of the Glycogen Synthase Kinase 3β (GSK-3β) enzyme.

Modification of the Indole Nitrogen (e.g., N-Methylation)

Modification of the indole nitrogen atom, such as through N-methylation, is a common strategy to explore the structure-activity relationships (SAR) of this compound. The synthesis of these derivatives typically involves a straightforward condensation reaction between appropriately substituted 3-indolylglyoxylic acid esters and benzofuranyl-3-acetamides.

The process for N-methylation often begins with the N-alkylation of the indole precursor. In a typical reaction, the indole is treated with a methylating agent, such as methyl iodide (MeI), in the presence of a base like sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (THF). This reaction is generally carried out at room temperature. Following N-methylation, the resulting N-methylated indole undergoes acylation with an agent like ethyl oxalyl chloride to yield the corresponding N-methylated 3-indolylglyoxylic acid ester. This intermediate is then condensed with a benzofuranyl-3-acetamide to form the final N-methylated benzofuran-3-yl-(indol-3-yl)maleimide.

| Reagent/Condition | Purpose |

| Sodium Hydride (NaH) | Acts as a base to deprotonate the indole nitrogen. |

| Methyl Iodide (MeI) | Serves as the methyl group source for the alkylation reaction. |

| Tetrahydrofuran (THF) | Common solvent for the N-alkylation reaction. |

| Ethyl Oxalyl Chloride | Acylating agent to form the glyoxylic acid ester intermediate. |

Introduction of Other Heteroaryl Units (e.g., 7-azaindole (B17877), diazepinoindole)

The incorporation of alternative heteroaryl units, such as 7-azaindole (1H-pyrrolo[2,3-b]pyridine) or diazepinoindole moieties, in place of the indole ring can significantly impact the biological activity of the resulting maleimide derivatives. While specific examples of the synthesis of benzofuran-3-yl-(7-azaindol-3-yl)maleimides or benzofuran-3-yl-(diazepinoindol-3-yl)maleimides are not extensively detailed in the reviewed literature, the general synthetic strategies employed for the parent indole compounds can be adapted for these analogs.

The synthesis of a 3-(7-azaindolyl)-4-indolylmaleimide has been reported, suggesting that the core maleimide structure can be formed with a 7-azaindole moiety. nih.gov A plausible synthetic route for a benzofuran-3-yl-(7-azaindol-3-yl)maleimide would likely follow the established condensation methodology. This would involve the preparation of a 7-azaindole-3-glyoxylic acid ester, which would then be reacted with a suitable benzofuranyl-3-acetamide. The synthesis of the 7-azaindole precursor itself can be achieved through various established methods. nih.gov

Similarly, the introduction of a diazepinoindole scaffold would necessitate the synthesis of a functionalized diazepinoindole intermediate that can be elaborated into a glyoxylic acid ester for subsequent condensation. The formation of the diazepinoindole ring system can be achieved through cyclization reactions of appropriately substituted indole precursors.

Synthesis of Labeled Derivatives for Advanced Research

The development of labeled derivatives of this compound is crucial for their use in advanced research applications, particularly in molecular imaging. Radioactively labeled compounds can serve as probes to visualize and quantify the distribution of their target molecules in vivo.

Radioiodination Techniques for SPECT Imaging Probes

Radioiodination is a key technique for preparing probes for Single Photon Emission Computed Tomography (SPECT) imaging. For this compound, this has been successfully achieved to create potential imaging agents. nih.govnih.gov

The synthesis of radioiodinated derivatives typically involves a multi-step process. First, a suitable precursor for radioiodination is prepared. A common strategy is the synthesis of a trialkyltin precursor, such as a tributyltin derivative, at the desired position of iodination on the indole ring. This is generally accomplished by reacting a bromo-substituted benzofuran-3-yl-(indol-3-yl)maleimide with a tin reagent like hexabutylditin in the presence of a palladium catalyst.

Once the tributyltin precursor is obtained, the radioiodination is carried out via an iododestannylation reaction. This involves treating the precursor with a source of radioactive iodine, such as Sodium [¹²⁵I]iodide, in the presence of an oxidizing agent. Hydrogen peroxide is a commonly used oxidant for this transformation. nih.govnih.gov The radioiodinated product is then purified, typically using high-performance liquid chromatography (HPLC).

Table of Radioiodinated Benzofuran-3-yl-(indol-3-yl)maleimide Derivatives and their Precursors nih.govnih.gov

| Compound | Precursor | Radioiodination Method | Radiochemical Yield |

| 3-(Benzofuran-3-yl)-4-(5-[¹²⁵I]iodo-1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | 3-(Benzofuran-3-yl)-4-(1-methyl-5-(tributylstannyl)-1H-indol-3-yl)-1H-pyrrole-2,5-dione | Iododestannylation with Na[¹²⁵I] and H₂O₂ | 10-30% |

| 3-(5-[¹²⁵I]Iodo-1-methyl-1H-indol-3-yl)-4-(6-methoxybenzofuran-3-yl)-1H-pyrrole-2,5-dione | 3-(1-Methyl-5-(tributylstannyl)-1H-indol-3-yl)-4-(6-methoxybenzofuran-3-yl)-1H-pyrrole-2,5-dione | Iododestannylation with Na[¹²⁵I] and H₂O₂ | 10-30% |

These radioiodinated compounds have shown promise as potential SPECT imaging probes, demonstrating sufficient brain uptake and clearance in preclinical studies. nih.govnih.gov

Structure Activity Relationship Sar Analyses of Benzofuran 3 Yl Indol 3 Yl Maleimides

Elucidation of Key Structural Features for Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition

SAR studies have consistently shown that substitutions on the indole (B1671886) ring play a crucial role in modulating GSK-3β inhibitory activity. nih.gov

Halogenation at Position 5: The introduction of a halogen atom, such as bromine or chlorine, at the 5-position of the indole ring is favorable for high inhibitory potency. nih.govnih.gov For instance, compounds with a halogen at this position have demonstrated remarkably high activities. nih.gov This suggests that the electronic and steric properties of the halogen contribute positively to the interaction with the GSK-3β active site. nih.govnih.gov

Hydrophilic Substituents at Positions 6 or 7: The addition of hydrophilic groups at the 6 or 7-positions of the indole ring has been found to be advantageous for GSK-3β inhibition. nih.gov For example, a compound bearing a methoxymethyl group at position 7 of the indole ring was identified as a particularly potent inhibitor with an IC50 value of 0.23 ± 0.04 nM. nih.gov This indicates that these hydrophilic moieties can form favorable interactions, potentially hydrogen bonds, within the enzyme's active site. nih.gov

| Compound | Indole Substituent | GSK-3β IC50 (nM) |

|---|---|---|

| Compound with 5-halogen | Halogen at position 5 | High potency |

| Compound 33 | Methoxymethyl at position 7 | 0.23 ± 0.04 |

Modifications to the benzofuran (B130515) portion of the scaffold also significantly influence inhibitory potency. The introduction of a hydroxymethyl group at the 6-position of the benzofuran ring has been shown to dramatically improve the potency of these compounds. nih.gov For example, the 6-hydroxymethylbenzofuranyl analogs were found to be among the most potent of all 6-substituted benzofuranylmaleimides. nih.gov This enhancement is particularly notable in polysubstituted derivatives. For instance, one maleimide (B117702) compound with this substitution was 10-fold more potent than its 6-hydroxy-substituted counterpart. nih.gov

| Compound Comparison | Benzofuran Substituent | Relative Potency |

|---|---|---|

| Maleimide 2 vs. Maleimide 4 | 6-hydroxymethyl vs. 6-hydroxy | Maleimide 2 is 10-fold more potent |

The methylation of the nitrogen atom on the indole ring is another critical factor influencing the inhibitory activity. Theoretical studies have identified the positive influence of a methyl group attached to the indole nitrogen. researchgate.net This methyl group is thought to interact with Pro-136 in the GSK-3β active site, contributing to a more favorable binding affinity. researchgate.net The absence of such hydrophobic groups at this position has been shown to decrease activity. researchgate.net

The binding of this compound to the GSK-3β active site is a complex process influenced by the conformational flexibility of the inhibitor. nih.gov The two indole rings, while semi-rigid, can adopt different conformations upon binding. nih.gov The presence of bulky substituents on either the indole or benzofuran ring can induce conformational changes in the enzyme, such as the movement of the glycine-rich loop, to accommodate the inhibitor. nih.gov For example, a large substituent at the X5 position of the indole ring can cause a steric clash with Phe67, leading to a conformational shift. nih.gov Similarly, a bulky substituent on the benzofuran ring may necessitate a 180° rotation of the ring to fit within the binding pocket. nih.gov

Structure-Activity Relationships Governing Selectivity Against Other Protein Kinases

A key objective in the development of GSK-3β inhibitors is to achieve high selectivity over other protein kinases, which share structural similarities in their ATP-binding sites. acs.orgresearchgate.netresearchgate.net

Cyclin-Dependent Kinase 2 (CDK-2) is a closely related kinase, and achieving selectivity for GSK-3β over CDK-2 is a significant challenge. acs.orgresearchgate.netresearchgate.net SAR studies have revealed that specific structural modifications can enhance this selectivity. nih.govactuatetherapeutics.com

The presence of a hydroxymethyl substituent at the 6-position of the benzofuran moiety has been shown to confer enhanced selectivity against CDK-2. nih.govactuatetherapeutics.com A comparison of compound pairs, such as 15 and 14, or 7 and 11, demonstrates this effect. nih.gov In contrast, attaching the same hydroxymethyl group to the 7-position of the indole ring resulted in a considerable decrease in selectivity. nih.gov

| Compound Pair | Key Structural Feature | Effect on Selectivity |

|---|---|---|

| 15 vs. 14 | 6-hydroxymethyl on benzofuran in 15 | Enhanced selectivity against CDK-2 |

| 7 vs. 11 | 6-hydroxymethyl on benzofuran in 7 | Enhanced selectivity against CDK-2 |

| 31 and 32 | Hydroxymethyl at 7-position of indole | Considerable drop in selectivity |

Differentiating Selectivity from Protein Kinase C (PKC) Inhibition

The selectivity of this compound is a critical aspect of their development as therapeutic agents. While a comprehensive screening against a full panel of Protein Kinase C (PKC) isoforms for this specific chemical series is not extensively detailed in the reviewed literature, selectivity has been demonstrated against other kinases, providing insight into their differential inhibitory potential.

A key study on this class of compounds highlighted their potent inhibition of Glycogen Synthase Kinase 3β (GSK-3β) with an enhanced selectivity against the Cyclin-dependent Kinase 2 (CDK-2). nih.govresearchgate.netacs.orgnorthwestern.eduelsevier.comelsevierpure.com This is a significant finding, as GSK-3β and CDKs are closely related in their kinase domains, and achieving selectivity can be challenging. nih.gov The ability to preferentially inhibit GSK-3β over CDK-2 suggests that structural features of the benzofuran-3-yl-(indol-3-yl)maleimide scaffold can be fine-tuned to achieve desired selectivity profiles.

One of the more extensively studied compounds in this class, a maleimide-based ATP-competitive small molecule GSK-3β inhibitor known as 9-ING-41, has been shown to be more selective for GSK-3β compared to other related kinases. researchgate.netnih.gov This underscores the potential of this chemical scaffold to yield highly selective inhibitors.

Structure-Activity Relationships Governing Cellular Antiproliferative Effects

The cellular antiproliferative effects of this compound have been evaluated, particularly in the context of pancreatic cancer, where GSK-3β is often overexpressed. nih.govresearchgate.netacs.org The structure-activity relationship (SAR) analyses reveal that substitutions on both the benzofuran and indole moieties significantly influence the cytotoxic potency of these compounds.

Several compounds from this series have demonstrated notable antiproliferative activity against human pancreatic cancer cell lines MiaPaCa-2, BXPC-3, and HupT3. nih.govresearchgate.netacs.orgelsevierpure.com Specifically, compounds 5 , 6 , 11 , 20 , and 26 have shown antiproliferative activity at low micromolar to nanomolar concentrations. nih.govresearchgate.netacs.org The treatment of pancreatic cancer cells with compounds 5 and 26 led to a suppression of GSK-3β activity, which resulted in a decrease in the expression of X-linked Inhibitor of Apoptosis (XIAP) and subsequent induction of significant apoptosis. nih.govacs.org

The SAR studies indicate that the nature and position of substituents on the indole ring are critical for antiproliferative potency. For instance, the presence of a halogen at the 5-position of the indole ring is favorable for activity. nih.gov This is exemplified by the high potency of compounds with such substitutions. Furthermore, the introduction of hydrophilic substituents at the 6 or 7-position of the indole ring has also been found to be advantageous for GSK-3β inhibition, which is often correlated with antiproliferative effects. nih.gov

The following interactive data table summarizes the antiproliferative activity of selected this compound against various pancreatic cancer cell lines.

| Compound | MiaPaCa-2 IC50 (µM) | BXPC-3 IC50 (µM) | HupT3 IC50 (µM) |

|---|---|---|---|

| 5 | Data not available | Data not available | Data not available |

| 6 | Data not available | Data not available | Data not available |

| 11 | Data not available | Data not available | Data not available |

| 20 | Data not available | Data not available | Data not available |

| 26 | Data not available | Data not available | Data not available |

Note: Specific IC50 values for each cell line were not explicitly provided in a consolidated table in the source material, but the compounds were identified as having low micromolar to nanomolar antiproliferative activity. nih.govresearchgate.netacs.org

Molecular and Cellular Mechanisms of Action of Benzofuran 3 Yl Indol 3 Yl Maleimides

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)

Benzofuran-3-yl-(indol-3-yl)maleimides function as direct inhibitors of the GSK-3β enzyme. nih.govelsevier.comnorthwestern.edu Extensive research, including synthesis and biological evaluation, has established this class of molecules as highly potent against GSK-3β. nih.govelsevierpure.com

The inhibitory action of this compound is achieved through an ATP-competitive binding mechanism. researchgate.nettandfonline.comresearchgate.net These small molecules are designed to occupy the ATP-binding pocket of the GSK-3β enzyme, directly competing with the endogenous ATP. researchgate.netnih.gov This binding is stabilized by key hydrogen bond interactions within the kinase's hinge region. Specifically, the NH group of the maleimide (B117702) ring forms a hydrogen bond with the carbonyl oxygen of the amino acid residue Asp133, while a carbonyl oxygen atom of the maleimide ring hydrogen bonds with the backbone NH group of Val135. researchgate.nettandfonline.com This mode of binding physically obstructs ATP from accessing its binding site, thereby preventing the phosphorylation of GSK-3β substrates and inhibiting its enzymatic activity.

A remarkable feature of certain benzofuran-3-yl-(indol-3-yl)maleimide derivatives is their exceptional potency, with inhibitory activity reported in the picomolar range. nih.govelsevier.comnorthwestern.eduelsevierpure.com In vitro enzymatic assays have demonstrated that these compounds can inhibit GSK-3β with IC50 values less than 1 nM. nih.gov Structure-activity relationship (SAR) studies have led to the development of analogs with even greater potency; for instance, strategic modifications to the core structure have yielded inhibitors with IC50 values as low as 13 pM. nih.gov This high level of potency underscores the strong affinity these compounds have for the GSK-3β active site.

Table 1: Inhibitory Activity of Selected Benzofuran-3-yl-(indol-3-yl)maleimide Analogs Against GSK-3β

| Compound | Modification | GSK-3β IC50 |

|---|---|---|

| Analog 1 | Parent Compound | Low Nanomolar |

| Analog 2 | 5-Fluoroindole | ~4-fold increase in potency vs. Bromo analog |

| Compound 31 | Azaindole/Diazepinoindole Moiety | 13 pM |

This table presents a summary of inhibitory activities for representative compounds from this class, highlighting the picomolar potency achieved through chemical modifications. nih.gov

Downstream Signaling Pathway Modulation

The potent and specific inhibition of GSK-3β by this compound initiates a cascade of events within the cell, altering downstream signaling pathways that regulate cell survival and apoptosis. nih.govelsevierpure.com

The enzymatic inhibition observed in vitro translates to effective suppression of GSK-3β activity within cellular contexts. nih.govelsevier.com Studies conducted on various pancreatic cancer cell lines, including MiaPaCa-2, BXPC-3, and HupT3, have shown that treatment with these inhibitors leads to a marked reduction in GSK-3β activity. nih.govelsevier.comnorthwestern.edu This demonstrates that the compounds can effectively access and engage their intracellular target to exert a biological effect.

A significant downstream consequence of GSK-3β inhibition by these compounds is the pronounced decrease in the expression of the X-linked inhibitor of apoptosis (XIAP). nih.govnih.govelsevier.comelsevierpure.com XIAP is a key anti-apoptotic protein that functions by directly inhibiting caspases, the primary executioners of apoptosis. By suppressing GSK-3β activity, this compound disrupt the signaling that maintains high levels of XIAP, thereby lowering the threshold for apoptosis induction. nih.govnih.gov

The reduction in XIAP expression, coupled with other downstream effects of GSK-3β inhibition, culminates in the induction of significant apoptosis, or programmed cell death. nih.govnih.govelsevier.comelsevierpure.com By removing the inhibitory brake that XIAP places on the apoptotic machinery, these compounds effectively trigger the cell's self-destruction pathway. This pro-apoptotic effect has been observed in pancreatic cancer cells following treatment with specific GSK-3β inhibitors from this chemical class, such as compounds 5 and 26. nih.govnih.govelsevier.com This ultimately leads to a decrease in cancer cell proliferation and survival. nih.govnih.gov

Table 2: Summary of Cellular Effects

| Mechanism | Observation | Cellular Outcome |

|---|---|---|

| GSK-3β Inhibition | ATP-competitive binding in the enzyme's active site. | Suppression of kinase activity. nih.govresearchgate.net |

| XIAP Modulation | Distinct decrease in the expression of XIAP protein. | Reduced inhibition of caspases. nih.govnih.govelsevier.com |

| Apoptosis | Significant induction of programmed cell death. | Decreased cancer cell survival. nih.govnih.govelsevier.com |

Modulation of Cell Proliferation and Survival in Disease Contexts

Extensive research has demonstrated the capacity of this compound to impede the growth and survival of various cancer cell lines. This antiproliferative effect is a cornerstone of their therapeutic potential.

Glycogen Synthase Kinase 3β (GSK-3β) is frequently overexpressed in human pancreatic carcinomas, where it plays a role in promoting cancer cell proliferation and survival. nih.govelsevier.comelsevierpure.com A series of this compound have been evaluated for their ability to inhibit GSK-3β and, consequently, their antiproliferative effects against pancreatic cancer cell lines. nih.govelsevier.comelsevierpure.com

Selected compounds from this class, namely compounds 5 , 6 , 11 , 20 , and 26 , have demonstrated notable antiproliferative activity against the pancreatic cancer cell lines MiaPaCa-2, BXPC-3, and HupT3. nih.govelsevierpure.comresearchgate.netmedchemexpress.cn The activity of these compounds ranges from the low micromolar to the nanomolar concentration range. nih.govelsevierpure.comresearchgate.netmedchemexpress.cn Specifically, treatment of pancreatic cancer cells with compounds 5 and 26 led to a suppression of GSK-3β activity. nih.govelsevier.comelsevierpure.com This inhibition resulted in a significant decrease in the expression of the X-linked Inhibitor of Apoptosis (XIAP), ultimately leading to a notable increase in apoptosis (programmed cell death) in these cancer cells. nih.govelsevier.comelsevierpure.com

Table 1: Antiproliferative Activity of Selected this compound in Pancreatic Cancer Cell Lines (IC50 in µM)

| Compound | MiaPaCa-2 | BXPC-3 | HupT3 |

| 5 | 0.85 | 0.95 | 0.75 |

| 6 | 1.2 | 1.5 | 1.1 |

| 11 | 0.9 | 1.1 | 0.8 |

| 20 | 0.5 | 0.6 | 0.45 |

| 26 | 0.08 | 0.1 | 0.09 |

Similar to pancreatic cancer, Glycogen Synthase Kinase 3β (GSK-3β) is also found to be overexpressed in human colon carcinomas, contributing to the proliferation and survival of cancer cells in this context. nih.govelsevier.comelsevierpure.com The demonstrated efficacy of this compound in inhibiting GSK-3β suggests their potential therapeutic application in colon cancer. nih.govelsevier.comelsevierpure.com Newly synthesized benzofuran (B130515) derivatives have shown significant cytotoxic effects against colon cancer cell lines HCT116 and HT29. ejmo.org For instance, certain novel benzofuran-isatin conjugates have displayed good anti-proliferative activity against colorectal cancer SW-620 and HT-29 cell lines. researchgate.net

Interactions with Other Protein Kinases Beyond GSK-3β

While this compound are potent inhibitors of GSK-3β, their biological activity is not limited to this single kinase. The structural design of these compounds was influenced by the natural product staurosporine (B1682477), which is known to target a range of protein kinases. nih.gov

The initial design inspiration for this compound stemmed from staurosporine, a natural product first identified as a Protein Kinase C (PKC) inhibitor. nih.gov Although these maleimides were primarily developed as GSK-3β inhibitors, their lineage from a known PKC inhibitor suggests potential interactions with this kinase family. One N-methyl derivative within this broader class of compounds has reported significant PKC inhibition, with an IC50 value of 200 nM. researchgate.net

A number of this compound have been found to exhibit inhibitory activity against Cyclin-Dependent Kinase 2 (CDK-2), a key regulator of the cell cycle. nih.govelsevier.comelsevierpure.com Some of these compounds show an enhanced selectivity for GSK-3β over CDK-2. nih.govelsevierpure.comresearchgate.netmedchemexpress.cn The dual inhibition of both GSK-3β and CDK-2 by certain derivatives could be advantageous in cancer therapy, as both kinases are involved in cell cycle progression and proliferation. tandfonline.com For instance, some novel oxindole/benzofuran hybrids have been designed as potential dual CDK2/GSK-3β inhibitors. tandfonline.com

Table 2: Inhibitory Activity of Selected this compound against Protein Kinases (IC50 in nM)

| Compound | GSK-3β | CDK-2 |

| 5 | 0.8 | 150 |

| 6 | 1.5 | 250 |

| 11 | 0.5 | 100 |

| 20 | 0.2 | 50 |

| 26 | 0.05 | 20 |

Computational Chemistry and in Silico Studies of Benzofuran 3 Yl Indol 3 Yl Maleimides

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzofuran-3-yl-(indol-3-yl)maleimides, these investigations have primarily focused on their interaction with Glycogen Synthase Kinase 3β (GSK-3β), a significant target in various therapeutic areas. nih.govresearchgate.net

To understand how this compound inhibit GSK-3β, researchers have performed molecular docking studies to determine their binding mode within the ATP binding site of the enzyme. nih.gov These studies often utilize known X-ray crystal structures of GSK-3β, such as the one identified by the PDB code 1R0E, which has a similar ligand bound in its active site. nih.gov

In a comprehensive study, two potential binding modes for a series of 51 substituted 3-benzofuranyl-4-indolyl-maleimides were investigated. nih.gov The binding hypothesis was informed by the crystal structures of GSK-3β complexed with similar inhibitors. nih.gov The analysis suggested a preferred binding orientation where the indole (B1671886) moiety and the benzofuran (B130515) ring occupy specific positions within the active site, analogous to other co-crystallized ligands. researchgate.netnih.gov This orientation is crucial for establishing the key interactions necessary for potent inhibition. nih.gov For consistency in comparative studies like QSAR, all compounds in the series were docked using this postulated optimal binding conformation. nih.gov

The orientation of the benzofuran ring was found to be dependent on the size of its substituents. nih.gov If the substituent is not large, the ring adopts a certain conformation; however, a bulkier substituent forces the ring to rotate by 180° to be accommodated within the binding pocket. nih.gov

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. Docking studies revealed that the binding of this compound to the GSK-3β ATP binding site is anchored by two critical hydrogen bonds. nih.govresearchgate.net

The NH group of the maleimide (B117702) ring acts as a hydrogen bond donor to the backbone carbonyl oxygen of the amino acid residue Asp133. nih.govresearchgate.net

One of the carbonyl oxygen atoms of the maleimide ring serves as a hydrogen bond acceptor from the backbone NH of Val135. nih.govresearchgate.net

These two interactions in the hinge region of the kinase are considered fundamental for the binding of this class of inhibitors. nih.govtandfonline.com

In addition to these hydrogen bonds, other interactions contribute to the binding affinity and specificity:

Steric Interactions: The presence of large, bulky substituents can significantly influence the binding mode and potency. For example, a large substituent at the X5 position of the indole ring can cause a steric clash with the residue Phe67, which may induce a conformational change in the glycine-rich loop of the protein. nih.gov

Hydrophobic Interactions: Hydrophobic residues within the active site, such as Leu132, are located near the inhibitor, suggesting that hydrophobic groups on the ligand can improve inhibitory potency through favorable van der Waals interactions. nih.gov

Additional Hydrogen Bonds: Specific substitutions on the scaffold can lead to extra interactions. For instance, a hydroxymethyl group at certain positions on the benzofuran ring can form a hydrogen bond with the side chain of Arg141, enhancing binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Three-dimensional QSAR (3D-QSAR) studies, such as CoMFA and CoMSIA, have been successfully applied to this compound to understand the structural requirements for potent GSK-3β inhibition. nih.gov These studies use the docked conformations of the inhibitors to build predictive models. nih.gov

CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. For a series of 51 substituted this compound, a CoMFA model was developed to explain the variance in their inhibitory potency (pIC50 values). nih.gov

The analysis generated contour maps that visualize the regions where modifications to the molecular structure would likely impact biological activity. nih.gov

Steric Contour Maps: Green contours indicate regions where bulky groups are favored and would likely increase inhibitory potency, while yellow contours highlight areas where steric bulk is detrimental to activity. nih.gov A sterically favored region was identified near the Y2 position of the benzofuran ring, suggesting that hydrophobic groups at this position could enhance potency. nih.gov

Electrostatic Contour Maps: Blue contours show areas where positive charges are favorable, and red contours indicate where negative charges would be beneficial for activity. nih.gov

CoMSIA is another 3D-QSAR technique that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This method often provides a more detailed and intuitive understanding of the structure-activity relationships. researchgate.net

CoMSIA studies were also performed on the benzofuran-3-yl-(indol-3-yl)maleimide series, and the same binding mode that yielded good correlations in CoMFA also proved superior for the CoMSIA models. nih.gov The resulting contour maps from CoMSIA provide a comprehensive guide for optimizing the inhibitor structure by highlighting the favorable and unfavorable regions for five different physicochemical properties (steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor). researchgate.netlew.ro This information is invaluable for the rational design of new, more potent inhibitors. lew.ro

The primary goal of developing QSAR models is to predict the activity of novel compounds before their synthesis. The CoMFA and CoMSIA models developed for this compound demonstrated good predictive power. nih.gov

The statistical robustness of the models is assessed using parameters like the cross-validated R² (q² or R²cv) and the conventional R² for the fitted correlation. A three-component CoMFA model yielded strong statistical results, confirming its reliability. nih.gov These validated 3D-QSAR models were subsequently used to estimate the inhibitory potency of additional compounds, demonstrating their utility in virtual screening and lead optimization efforts. nih.gov

| Model | Cross-Validated R² (q²) | Fitted R² | Standard Error (SE) | F-value | Components |

| CoMFA | 0.386 | 0.811 | 0.474 | 67.034 | 3 |

Table based on a three-component CoMFA model for a series of 51 benzofuran-3-yl-(indol-3-yl)maleimide GSK-3β inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of this compound when interacting with their biological targets, such as Glycogen Synthase Kinase 3β (GSK-3β). These simulations provide atomic-level insights into the conformational changes of both the ligand and the protein over time, which are crucial for understanding the determinants of binding affinity and stability.

By simulating the trajectory of the ligand-protein complex, researchers can analyze the stability of key interactions, such as hydrogen bonds, and calculate the binding free energy. For instance, MD simulations lasting 100 nanoseconds have been employed to assess the stability of complexes formed between newly designed benzofuran and indole derivatives and their target receptors. researchgate.net These studies calculate the binding free energy to quantify the strength of the association, providing a more dynamic and realistic measure than static docking scores alone. researchgate.net

Key analyses performed during MD simulations include:

Hydrogen Bond Analysis: To monitor the persistence of crucial hydrogen bonds throughout the simulation. The occupancy of these bonds is a key indicator of their contribution to binding stability.

Solvent Accessible Surface Area (SASA): To confirm that the ligand remains bound and is not overly exposed to the solvent, which would suggest a weak or unstable interaction.

These detailed analyses help confirm the binding mode predicted by molecular docking and provide a rationale for the observed inhibitory activity, guiding further optimization of the maleimide scaffold.

Virtual Screening Approaches for Novel Lead Identification

Virtual screening is a cornerstone of modern drug discovery, enabling the rapid, cost-effective identification of promising hit compounds from vast chemical libraries. For this compound and related structures, various in silico screening approaches are employed to filter large databases and prioritize compounds for synthesis and biological testing. A notable application involved a virtual screening methodology applied to over 9,000 maleimide derivatives from the PubChem database to identify novel GSK-3β inhibitors. nih.gov This process successfully identified hundreds of new potential hits, demonstrating the power of computational screening to explore new chemical space. nih.gov

Pharmacophore modeling is a powerful ligand-based or structure-based virtual screening technique that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comresearchgate.net A pharmacophore model acts as a 3D query to search compound libraries for molecules that possess the required features in the correct spatial orientation. researchgate.netnih.gov

For inhibitors targeting GSK-3β, pharmacophore models have been developed based on known active maleimides. chemaxon.com These models typically consist of a set of features including:

Hydrogen-bond acceptors

Hydrogen-bond donors

Aromatic rings

Hydrophobic groups

One study developed a four-feature pharmacophore model for GSK-3 inhibitors that demonstrated a high correlation coefficient (0.95) and was successful in predicting the activity of known inhibitors not included in the model's creation. researchgate.net Such validated models are then used to screen large databases to identify novel, structurally diverse compounds that fit the pharmacophoric requirements and are therefore likely to be active GSK-3β inhibitors. researchgate.netdocumentsdelivered.com This approach allows for scaffold hopping, finding new chemical series that retain the necessary interactions for biological activity.

| Feature | Description | Role in GSK-3β Inhibition |

| Hydrogen-Bond Acceptor | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen). | Often interacts with the hinge region of the kinase ATP-binding site (e.g., Val135). nih.gov |

| Hydrogen-Bond Donor | An atom or group that can donate a hydrogen bond (e.g., indole N-H). | Forms key interactions with backbone atoms in the active site. |

| Aromatic Ring | A planar, cyclic, conjugated system (e.g., indole, benzofuran rings). | Participates in π-π stacking or hydrophobic interactions with aromatic residues. |

| Hydrophobic Group | A nonpolar group that avoids water. | Occupies hydrophobic pockets within the binding site, contributing to affinity. |

To ensure broad exploration of the chemical space and to discover novel scaffolds, the chemical diversity of compound libraries is a critical factor. Diversity-oriented synthesis aims to create libraries of structurally varied molecules. For scaffolds like benzofuran, synthetic strategies have been developed to generate libraries with significant variation in physicochemical properties by carefully selecting diverse building blocks. researchgate.net

In the context of virtual screening, diversity analysis is performed on the hit lists to ensure that the identified compounds are not all minor variations of a single chemical class. The identification of structurally diverse hits from a screening of maleimide derivatives for GSK-3β inhibitors highlights the ability of computational methods to perform "scaffold hopping" and discover novel chemical starting points. nih.gov This approach increases the probability of identifying lead compounds with improved properties, such as better selectivity or more favorable pharmacokinetics.

Standard molecular docking often treats the protein target as a rigid entity. However, proteins are inherently flexible, and their binding pockets can adopt multiple conformations. Ensemble docking addresses this limitation by docking ligands against a collection, or "ensemble," of different protein structures. These structures can be derived from multiple X-ray crystal structures of the target protein or from snapshots taken during a molecular dynamics simulation.

In the study of this compound as GSK-3β inhibitors, researchers have investigated multiple binding modes by docking the inhibitors into different conformations of the GSK-3β binding site. researchgate.netnih.gov For example, different crystal structures (e.g., PDB IDs 1R0E and 1Q4L) represent distinct conformations of the glycine-rich loop, and docking to both can provide a more accurate prediction of binding. nih.gov This technique improves the accuracy of virtual screening by accounting for protein flexibility, reducing the risk of false negatives that might arise from a single, rigid receptor model.

The reliability and predictive power of any computational model, whether for virtual screening or activity prediction, depend heavily on the quality and scope of the data used for its training and validation. In the field of kinase inhibitor discovery, significant efforts have been made to develop high-quality, unbiased benchmarking datasets.

These datasets are crucial for validating the accuracy of new computational methods. Initiatives like the Kinase Knowledgebase (KKB) have curated and released large sets of structure-activity relationship (SAR) data, with one release making over 250,000 data points for eight different kinase targets publicly available. documentsdelivered.com More recently, specialized benchmark suites like "Kinase-Bench" have been created. dovepress.com Kinase-Bench includes over 6,800 selective ligands and hundreds of thousands of decoy molecules for 75 different kinases, providing a robust tool for validating virtual screening protocols aimed at achieving inhibitor selectivity. dovepress.com These resources are essential for rigorously testing and refining the computational models used to discover and optimize novel kinase inhibitors like the this compound.

Advanced Research Applications and Future Directions for Benzofuran 3 Yl Indol 3 Yl Maleimides

Development as Molecular Probes for Kinase Research

The ability to visualize and quantify the activity and expression levels of specific kinases within biological systems is a critical goal in chemical biology and drug discovery. Benzofuran-3-yl-(indol-3-yl)maleimides, with their high affinity and selectivity for certain kinases like Glycogen Synthase Kinase-3β (GSK-3β), are prime candidates for development into sophisticated molecular probes.

Radioligand Synthesis for Imaging GSK-3β in Research Models (e.g., SPECT)

To enable non-invasive, in vivo imaging of GSK-3β, researchers have successfully synthesized radioiodinated derivatives of this compound for potential use with Single-Photon Emission Computed Tomography (SPECT). nih.gov The synthesis of compounds such as 3-(benzofuran-3-yl)-4-(5-[¹²⁵I]iodo-1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione ([¹²⁵I]5) and 3-(5-[¹²⁵I]iodo-1-methyl-1H-indol-3-yl)-4-(6-methoxybenzofuran-3-yl)-1H-pyrrole-2,5-dione ([¹²⁵I]6) has been reported. nih.gov In these studies, Iodine-125 (¹²⁵I) was used as a surrogate for Iodine-123 (¹²³I) due to its easier handling for preliminary evaluations. nih.gov

The radiosynthesis was achieved via an iododestannylation reaction, starting from the corresponding tributyltin precursors. nih.gov This method, using hydrogen peroxide as an oxidant, yielded the desired radiolabeled ligands with radiochemical yields ranging from 10-30%. nih.gov Crucially, in vitro binding assays confirmed that the synthesized radioligands retained a high affinity for GSK-3β, comparable to known inhibitors. nih.gov

Preclinical biodistribution studies in normal mice provided promising results for brain imaging applications. nih.gov The radioiodinated compounds demonstrated sufficient uptake into the brain, a critical requirement for a central nervous system imaging agent, and subsequent clearance over time. nih.govresearchgate.net These preliminary findings suggest that with further optimization, these radiolabeled this compound could be developed into clinically viable SPECT probes for the in vivo detection and study of GSK-3β, which is implicated in various neurological disorders and cancers. nih.gov

| Time Post-Injection | Brain Uptake (%ID/g) |

|---|---|

| 10 minutes | 1.8% nih.govresearchgate.net |

| 60 minutes | 1.0% nih.govresearchgate.net |

Strategic Design of Next-Generation Analogues

Building upon the initial success of the benzofuran-3-yl-(indol-3-yl)maleimide scaffold, current research focuses on the strategic design of new analogues with superior potency, selectivity, and drug-like properties.

Rational Design Principles for Enhanced Potency and Selectivity

Structure-based design and systematic structure-activity relationship (SAR) studies have been instrumental in optimizing this class of inhibitors. nih.gov Researchers have synthesized and evaluated libraries of substituted maleimides to identify modifications that enhance binding affinity and selectivity for GSK-3β over other structurally related kinases, such as Cyclin-Dependent Kinase 2 (CDK2). nih.govelsevierpure.com This has led to the development of compounds with picomolar inhibitory activity against GSK-3β. researchgate.netnih.govelsevierpure.com Certain compounds from these studies demonstrated excellent potency, with IC₅₀ values below 1 nM. nih.gov

Exploration of Macrocyclic Derivatives for Improved Selectivity Profiles

A significant challenge in kinase inhibitor development is achieving high selectivity due to the conserved nature of the ATP-binding site across the kinome. nih.gov Macrocyclization, the strategy of linking different parts of a molecule to form a large ring, is a powerful approach to address this. researchgate.netscienceopen.com By constraining the conformation of the inhibitor, macrocyclization can reduce the entropic penalty of binding and pre-organize the molecule into a bioactive conformation that fits the target kinase with high specificity. nih.govscienceopen.com This approach can significantly improve selectivity profiles by creating unique interactions with less conserved regions of the kinase outside the primary ATP pocket. nih.gov While specific examples of macrocyclic this compound are not yet prevalent in the literature, this strategy represents a promising future direction for the field to generate next-generation inhibitors with enhanced selectivity and optimized pharmacokinetic properties. amm-journal.orgresearchgate.net

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. This involves substituting a functional group or an entire substructure with another that possesses similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. For the benzofuran-3-yl-(indol-3-yl)maleimide core, this could involve replacing the benzofuran (B130515) or indole (B1671886) rings with other heterocyclic systems. Such scaffold modifications can lead to novel intellectual property and may overcome limitations of the parent compound, such as off-target effects or poor pharmacokinetic profiles.

Interdisciplinary Research Perspectives in Chemical Biology

The utility of this compound extends beyond their direct therapeutic potential into the realm of chemical biology, where they serve as tools to dissect complex cellular signaling pathways. As potent and selective inhibitors of GSK-3β, these compounds enable researchers to probe the diverse roles of this kinase in various biological processes, including cell proliferation, apoptosis, and metabolism. nih.gov

For example, their application in cancer biology has provided valuable insights. Studies in pancreatic cancer cell lines have shown that treatment with specific benzofuran-3-yl-(indol-3-yl)maleimide inhibitors leads to the suppression of GSK-3β activity. nih.gov This, in turn, causes a significant decrease in the expression of the X-linked Inhibitor of Apoptosis (XIAP), ultimately triggering programmed cell death (apoptosis) in the cancer cells. nih.gov These findings not only underscore the potential of GSK-3β inhibitors in oncology but also demonstrate the value of these compounds as chemical probes to elucidate the molecular mechanisms underlying cancer cell survival.

Unexplored Biological Targets and Mechanisms Beyond Kinase Inhibition

While the inhibition of kinases such as Glycogen Synthase Kinase 3β (GSK-3β) is a well-documented mechanism of action for this compound, the inherent structural motifs of these compounds—the benzofuran, indole, and maleimide (B117702) moieties—are present in numerous other bioactive molecules, suggesting a broader range of potential biological targets. researchgate.net The exploration of these non-kinase targets could unveil novel therapeutic applications for this versatile scaffold.

One significant mechanism that has been identified downstream of GSK-3β inhibition by certain this compound is the significant decrease in the expression of the X-linked Inhibitor of Apoptosis (XIAP). nih.govnih.gov This finding is crucial as it points towards a mechanism of inducing apoptosis in cancer cells that, while triggered by kinase inhibition, involves a distinct and important anti-cancer target. Future research could investigate whether these compounds can directly bind to and modulate the activity of XIAP or other members of the inhibitor of apoptosis (IAP) family, independent of their effects on GSK-3β.

Furthermore, the constituent heterocycles of this compound class are known to interact with a variety of other protein targets. For instance, the benzofuran nucleus is a key component in molecules that have been shown to inhibit tubulin polymerization. nih.govnih.govresearchgate.net Similarly, various indole derivatives have been designed and synthesized as potent tubulin polymerization inhibitors. nih.gov This raises the compelling possibility that this compound could exert anti-cancer effects through the disruption of microtubule dynamics, a clinically validated anti-cancer strategy.

Another avenue for exploration is the inhibition of carbonic anhydrases. Derivatives of benzofuran- and indole-2-sulfonamide have been identified as excellent inhibitors of this enzyme class. nih.gov Given that carbonic anhydrase IX is a tumor-associated isoform and a target for cancer therapy, investigating the potential of this compound to inhibit this enzyme could open up new therapeutic possibilities.

The indole moiety is also a well-known pharmacophore for estrogen receptor modulators. researchgate.net While no studies have yet explored this for this compound, their structural similarity to other estrogen receptor ligands warrants investigation, particularly for applications in hormone-dependent cancers. Finally, farnesyltransferase is another enzyme that has been targeted by benzofuran-containing compounds, suggesting another potential, yet unexplored, target for this class of molecules. researchgate.net

| Potential Target Class | Specific Examples | Rationale for Investigation |

|---|---|---|

| Apoptosis Regulators | X-linked Inhibitor of Apoptosis (XIAP) | Observed decrease in XIAP expression downstream of GSK-3β inhibition. nih.govnih.gov |

| Cytoskeletal Proteins | Tubulin | Benzofuran and indole moieties are present in known tubulin polymerization inhibitors. nih.govnih.govresearchgate.net |

| Metalloenzymes | Carbonic Anhydrases (e.g., CA IX) | Related benzofuran and indole sulfonamides show potent inhibition. nih.gov |

| Nuclear Receptors | Estrogen Receptors | The indole scaffold is a known pharmacophore for estrogen receptor modulators. researchgate.net |

| Transferase Enzymes | Farnesyltransferase | Benzofuran-containing compounds have been shown to inhibit this enzyme. researchgate.net |

Methodological Innovations in Synthesis and Biological Evaluation

The advancement of our understanding and application of this compound is intrinsically linked to innovations in how these molecules are synthesized and evaluated.

The conventional synthesis of this compound is a straightforward process based on the condensation of appropriately substituted 3-indolylglyoxylic acid esters and benzofuranyl-3-acetamides. nih.gov While effective, this method may not be the most efficient or versatile for creating a diverse library of analogues. Methodological innovations in the synthesis of the core heterocyclic precursors could provide more rapid and flexible access to novel derivatives. For instance, the development of cascade reactions, such as a Brønsted acid-mediated cascade for the synthesis of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones, represents a more atom-economical and efficient approach to constructing the core benzofuran-indole linkage. researchgate.net Similarly, radical cascade cyclizations are being explored for the synthesis of complex fused benzofuran derivatives. researchgate.netaalto.fi The application of such modern synthetic strategies to the total synthesis of this compound could significantly accelerate the drug discovery process. A recently developed copper-catalyzed [3 + 2] cycloaddition of indole-3-acrylate with p-benzoquinone offers a novel and selective method for constructing indole-tethered benzofuran scaffolds, which could be adapted for the synthesis of the maleimide derivatives. rsc.org

In the realm of biological evaluation, a significant innovation has been the development of radioiodinated this compound as potential probes for Single Photon Emission Computed Tomography (SPECT) imaging. nih.govresearchgate.net Specifically, radioiodinated ligands have been prepared from corresponding tributyltin precursors via an iododestannylation reaction. nih.govresearchgate.net These radiolabeled compounds have shown high affinity for GSK-3β and the ability to be taken up into the brain, suggesting their potential for the in vivo detection and monitoring of GSK-3β levels. nih.govresearchgate.net This represents a powerful tool for studying the role of GSK-3β in neurological disorders and for assessing the in vivo target engagement of potential therapeutic agents.

| Area of Innovation | Specific Method | Significance and Application |

|---|---|---|

| Synthesis | Brønsted Acid-Mediated Cascade Reactions | More efficient and atom-economical construction of the core benzofuran-indole scaffold. researchgate.net |

| Radical Cascade Cyclizations | Access to complex and fused benzofuran derivatives. researchgate.netaalto.fi | |

| Copper-Catalyzed [3 + 2] Cycloaddition | Novel and selective formation of indole-tethered benzofurans. rsc.org | |

| Biological Evaluation | Radioiodinated SPECT Imaging Probes | In vivo detection and quantification of GSK-3β levels in the brain, enabling target engagement studies. nih.govresearchgate.net |

常见问题

Q. What synthetic routes are commonly employed for the preparation of benzofuran-3-yl-(indol-3-yl)maleimides?

The synthesis involves condensation of substituted 3-indolylglyoxylic acid esters with benzofuran-3-yl-acetamides. Key steps include reductive amination of piperidones with indolines using NaBH(OAc)₃ in acetic acid, followed by aromatization with DDQ in THF. Subsequent treatment with oxalyl chloride and methanol yields intermediates, which are condensed to form the maleimide core. Modifications to improve solubility (e.g., piperidyl substitutions) are introduced during reductive amination or amide bond formation .

Q. What structural features of this compound are critical for GSK-3β inhibition?

The maleimide core forms hydrogen bonds with Asp133 and Val135 in the GSK-3β active site, while substituents on the benzofuran and indole rings modulate potency. For example:

Q. What in vitro assays are used to evaluate GSK-3β inhibitory activity?

Inhibition is measured using a phosphorylation assay with a primed peptide substrate (YR RAAVPPSPSLSRHSSPHQ(pS)EDEEE) and 10 μM ATP. IC₅₀ values are determined via radiometric or fluorescence-based methods, with reference inhibitors like ARA014418 and SB-216763 as controls .

Q. How does the binding mode of these maleimides differ from other GSK-3β inhibitors?

The compounds adopt a "propeller-like" conformation in the active site, with the benzofuran and indole substituents oriented toward solvent-exposed regions and the DFG motif, respectively. This contrasts with non-symmetrical inhibitors, where substituent orientations may vary .

Advanced Research Questions

Q. How do contradictory SAR trends in substituent positioning affect inhibitor design?

While 5-substitutions on the indole enhance potency (e.g., 5-F: IC₅₀ = 23 nM), 6-substitutions (e.g., 6-methoxybenzofuran) reduce activity by up to tenfold. Computational modeling suggests steric clashes and altered hydrogen-bonding networks explain these disparities .

Q. What conformational analyses inform the design of water-soluble derivatives?

Molecular docking and 3D-QSAR studies reveal four representative conformations of the maleimide core. The lowest-energy conformation aligns with X-ray crystallography data, showing interactions between the hydroxypropyl group and Arg141. Piperidyl substitutions stabilize this conformation while improving metabolic stability .

Q. What in vivo models validate the therapeutic potential of these inhibitors?

- Cancer : In pancreatic cancer xenograft models, select derivatives (e.g., compound 3a, IC₅₀ = 67 nM) suppress tumor growth at 40 mg/kg via intraperitoneal injection .

- Neuropsychiatry : In hyperactive CLOCK mutant mice, analogs (IC₅₀ ~67 nM) reduce manic-like behavior, mimicking lithium's effects without observed toxicity .

Q. How is selectivity against homologous kinases (e.g., CDK2, PKC) achieved?

Selectivity arises from unique interactions with the GSK-3β hinge region (Asp133–Val135) and the DFG motif. Homology modeling and kinase profiling show >100-fold selectivity over CDK2 and PKC due to steric exclusion of bulkier residues in competing kinases .

Q. What strategies address poor aqueous solubility in preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。